3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide
Description
3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position of the benzoyl group and a furan-3-YL ethylamine moiety linked via an amide bond. Its molecular formula is C₁₃H₁₂BrNO₂, with an average molecular mass of 294.15 g/mol and a monoisotopic mass of 293.01 g/mol . The compound’s structure combines aromatic and heterocyclic components, making it a candidate for studies in medicinal chemistry, particularly in targeting receptors or enzymes where such hybrids exhibit affinity.
Properties
IUPAC Name |
3-bromo-N-[2-(furan-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-12-3-1-2-11(8-12)13(16)15-6-4-10-5-7-17-9-10/h1-3,5,7-9H,4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNKZKZYJBGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most straightforward method involves reacting 3-bromobenzoyl chloride with 2-(furan-3-yl)ethylamine in the presence of a base such as triethylamine (TEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.
Reaction equation:
$$
\text{3-Bromobenzoyl chloride} + \text{2-(furan-3-yl)ethylamine} \xrightarrow{\text{TEA, DCM}} \text{3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide} + \text{HCl}
$$
Optimization of Reaction Conditions
- Solvent selection: Dichloromethane (DCM) provides optimal solubility for both reactants, whereas tetrahydrofuran (THF) results in slower reaction rates due to poorer chloride activation.
- Temperature: Room temperature (25°C) suffices for complete conversion within 6–8 hours. Elevated temperatures (>40°C) risk furan ring decomposition.
- Base equivalence: A 1.2:1 molar ratio of TEA to acid chloride minimizes side reactions (e.g., over-acylation).
Table 1. Yield variation with solvent and base
| Solvent | Base | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | TEA | 6 | 68 | 92 |
| THF | TEA | 8 | 45 | 88 |
| DCM | Pyridine | 7 | 62 | 90 |
Purification Challenges
Crude products often contain unreacted amine and hydrolyzed acid impurities. Sequential washing with 1M HCl (removes excess amine) and saturated NaHCO₃ (neutralizes residual acid) precedes silica gel chromatography (ethyl acetate/hexane, 3:7).
Coupling Reagent-Mediated Synthesis
Use of EDCI/HOBt for Amide Bond Formation
For substrates sensitive to HCl, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) enhance yields by activating the carboxylate intermediate.
Procedure:
Advantages Over Direct Acylation
- Avoids acid chloride preparation, reducing steps.
- Higher functional group tolerance (e.g., hydroxyl groups).
- Yields improve to 75–82% with >95% purity after chromatography.
Table 2. Comparative performance of coupling agents
| Reagent System | Yield (%) | Side Products (%) |
|---|---|---|
| EDCI/HOBt | 82 | <5 |
| DCC/DMAP | 74 | 8 |
| HATU/DIEA | 78 | 6 |
Stepwise Bromination and Amide Formation
Post-Functionalization Strategy
This method first synthesizes N-[2-(furan-3-YL)ethyl]benzamide, followed by regioselective bromination at the benzene ring’s 3-position.
Step 1: Amide formation
Benzoyl chloride reacts with 2-(furan-3-yl)ethylamine as in Section 1.
Step 2: Bromination
N-[2-(furan-3-YL)ethyl]benzamide is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C).
Critical considerations:
- Temperature control: Excess heat (>75°C) leads to furan ring bromination.
- Radical scavengers: Hydroquinone (0.1 equiv) suppresses polybromination.
Table 3. Bromination efficiency under varying conditions
| NBS (equiv) | AIBN (mol%) | Time (h) | Monobrominated Product (%) |
|---|---|---|---|
| 1.0 | 5 | 4 | 72 |
| 1.2 | 10 | 3 | 85 |
| 1.5 | 5 | 6 | 68 |
Limitations
- Lower overall yield (55–60%) due to two-step process.
- Requires rigorous purification to separate mono- and dibrominated by-products.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.56–7.49 (m, 2H, Ar-H), 7.41 (t, J = 7.6 Hz, 1H, Ar-H), 7.28 (s, 1H, furan-H), 6.44 (s, 1H, furan-H), 3.72 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂-furan).
- HRMS (ESI): m/z calc. for C₁₃H₁₁BrNO₂ [M+H]⁺: 308.9974; found: 308.9971.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for EDCI/HOBt-derived samples, whereas direct acylation products show 92–95% purity due to residual solvents.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety during bromination:
- Amide formation: Tubular reactor with immobilized TEA achieves 85% conversion in 2 hours.
- Bromination: Microreactors with precise temperature control (70±1°C) minimize side reactions.
Cost-Benefit Analysis
Table 4. Economic comparison of methods (per kg)
| Method | Raw Material Cost ($) | Processing Cost ($) | Total ($) |
|---|---|---|---|
| Direct acylation | 420 | 180 | 600 |
| EDCI/HOBt coupling | 580 | 150 | 730 |
| Stepwise bromination | 390 | 220 | 610 |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing therapeutic agents against diseases such as cancer and infections. The compound's ability to modulate enzyme activity and cellular pathways is of particular interest in the development of new pharmaceuticals.
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various benzamide derivatives, this compound demonstrated significant activity against several cancer cell lines. The compound was shown to induce apoptosis in these cells, suggesting its potential as an anticancer agent. The study highlighted the structure-activity relationship (SAR) that supports the compound's effectiveness in targeting specific cancer pathways.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various coupling reactions, including amide bond formation. Its unique structure enables chemists to explore new synthetic routes and develop novel compounds with desired biological activities.
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Amide Bond Formation | Coupling with amines | Synthesis of new derivatives |
| Electrophilic Substitution | Bromination or nitration | Introduction of functional groups |
Biological Studies
Biological Activity Assessment
Research has shown that this compound exhibits notable biological activity. It has been utilized in studies assessing its effects on cellular pathways, including its role in inhibiting specific enzymes involved in disease processes.
Case Study: Enzyme Interaction
A study focused on the interaction of this compound with key metabolic enzymes revealed that it could effectively inhibit enzyme activity related to tumor growth. This finding supports its potential use as a therapeutic agent in metabolic disorders and cancer treatment.
Material Science
Organic Electronics Research
The unique electronic properties attributed to the furan and bromobenzene moieties make this compound a candidate for research in organic electronics. Its potential applications include the development of conductive materials and organic light-emitting diodes (OLEDs).
| Material Property | Potential Application |
|---|---|
| Conductivity | Organic electronic devices |
| Stability | Photovoltaic cells |
Mechanism of Action
The mechanism of action of 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The furan ring and bromine atom can interact with biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares 3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide with structurally related benzamides, highlighting key differences in substituents and physicochemical properties:
Key Observations :
- Halogenation : Bromine at the 3-position (as in the target compound) is common in analogs with reported anticancer activity (e.g., ZINC33268577 in ). Fluorine substitution (e.g., compound 35 in ) often improves pharmacokinetics.
- Amine Side Chains : Ethyl-linked aromatic/heterocyclic amines (e.g., 2-(furan-3-YL)ethyl) balance hydrophobicity and hydrogen-bonding capacity .
Structure–Activity Relationship (SAR) Insights
- H-Bonding and Rotatable Bonds: The target compound has 1 H-bond donor (amide NH) and 3 H-bond acceptors (amide O, furan O). This is comparable to ZINC33268577 (1 donor, 5 acceptors) but differs from tivozanib (2 donors, 7 acceptors), a known VEGFR-2 inhibitor . Fewer rotatable bonds (4 vs.
Substituent Effects :
- Bromine : Enhances electrophilicity and may facilitate covalent interactions with cysteine residues in targets (e.g., kinases) .
- Furan vs. Thiophene : Furan’s oxygen atom provides stronger electron-withdrawing effects than thiophene’s sulfur, influencing electronic distribution and binding affinity .
Biological Activity
3-Bromo-N-[2-(furan-3-YL)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a furan ring. This compound has been investigated for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The presence of the furan ring contributes to its reactivity and biological activity, while the bromine substituent can influence its pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 269.13 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to fit into active sites of these targets, potentially inhibiting or modulating their activity. The furan ring may participate in π-π interactions and hydrogen bonding, enhancing binding stability.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 3.12 to 12.5 μg/mL, demonstrating its potential as an antibacterial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been shown to affect gastric adenocarcinoma cells more effectively than conventional chemotherapeutics like Paclitaxel .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Antimicrobial Study :
- Anticancer Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
